Diethyl 2,2'-(piperidine-1,2-diyl)diacetate
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Overview
Description
Diethyl 2,2’-(piperidine-1,2-diyl)diacetate is an organic compound that belongs to the class of diesters It is characterized by the presence of a piperidine ring, which is a six-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Diethyl 2,2’-(piperidine-1,2-diyl)diacetate typically involves the reaction of piperidine with diethyl oxalate. The reaction is carried out under reflux conditions in an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:
Piperidine+Diethyl oxalate→Diethyl 2,2’-(piperidine-1,2-diyl)diacetate
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts, such as Lewis acids, can also enhance the reaction efficiency.
Types of Reactions:
Oxidation: Diethyl 2,2’-(piperidine-1,2-diyl)diacetate can undergo oxidation reactions to form corresponding N-oxides.
Reduction: Reduction of this compound can lead to the formation of piperidine derivatives with reduced ester groups.
Substitution: The ester groups in Diethyl 2,2’-(piperidine-1,2-diyl)diacetate can be substituted with various nucleophiles, such as amines or alcohols, to form amides or ethers.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: N-oxides of Diethyl 2,2’-(piperidine-1,2-diyl)diacetate.
Reduction: Reduced piperidine derivatives.
Substitution: Amides or ethers, depending on the nucleophile used.
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been investigated for its potential as a ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism by which Diethyl 2,2’-(piperidine-1,2-diyl)diacetate exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The piperidine ring can interact with active sites of enzymes, potentially inhibiting or modulating their activity. The ester groups can also participate in hydrogen bonding and other interactions, influencing the compound’s overall bioactivity.
Comparison with Similar Compounds
Diethyl 2,2’-(piperazine-1,4-diyl)diacetate: Similar structure but with a piperazine ring instead of a piperidine ring.
Diethyl 2,2’-(pyridine-2,6-diyl)diacetate: Contains a pyridine ring, offering different electronic properties.
Uniqueness: Diethyl 2,2’-(piperidine-1,2-diyl)diacetate is unique due to the presence of the piperidine ring, which imparts specific steric and electronic properties
Properties
CAS No. |
46897-48-7 |
---|---|
Molecular Formula |
C13H23NO4 |
Molecular Weight |
257.33 g/mol |
IUPAC Name |
ethyl 2-[1-(2-ethoxy-2-oxoethyl)piperidin-2-yl]acetate |
InChI |
InChI=1S/C13H23NO4/c1-3-17-12(15)9-11-7-5-6-8-14(11)10-13(16)18-4-2/h11H,3-10H2,1-2H3 |
InChI Key |
FADHAIRTYHAWRT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1CCCCN1CC(=O)OCC |
Origin of Product |
United States |
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